
4-(Azocane-1-carbonyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azocane-1-carbonyl)piperidin-2-one is a chemical compound that belongs to the class of azocanes. It is also known as ACPO and has been extensively studied for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 4-(Azocane-1-carbonyl)piperidin-2-one involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. By inhibiting these enzymes, 4-(Azocane-1-carbonyl)piperidin-2-one increases the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Azocane-1-carbonyl)piperidin-2-one are primarily related to its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This property makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Azocane-1-carbonyl)piperidin-2-one for lab experiments is its high purity and yield. This makes it easy to work with and ensures consistent results. Additionally, its ability to inhibit certain enzymes makes it a useful tool for studying various physiological and biochemical processes.
One of the main limitations of 4-(Azocane-1-carbonyl)piperidin-2-one for lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
Orientations Futures
There are several potential future directions for the study of 4-(Azocane-1-carbonyl)piperidin-2-one. One area of research could be focused on its potential use as a treatment for Alzheimer's disease and other neurological disorders. Additionally, further research could be conducted to determine its safety and efficacy in humans. Finally, its anti-inflammatory properties could be further studied for their potential use in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-(Azocane-1-carbonyl)piperidin-2-one involves the reaction of piperidin-2-one with a suitable azocane derivative. The reaction is typically carried out in the presence of a catalyst, such as palladium or nickel, under mild reaction conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through standard purification techniques.
Applications De Recherche Scientifique
4-(Azocane-1-carbonyl)piperidin-2-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This property makes it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease.
Propriétés
IUPAC Name |
4-(azocane-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASRHYIFAGLZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

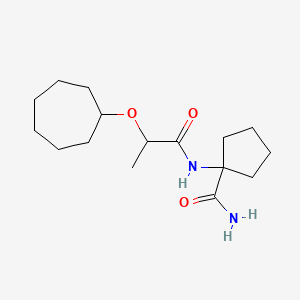
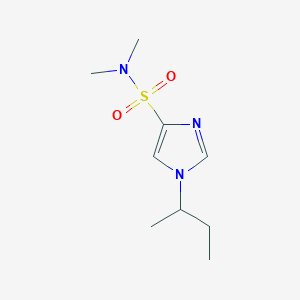
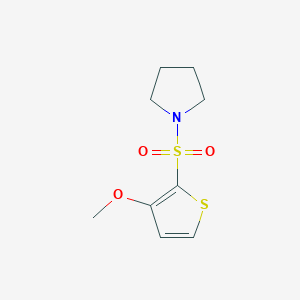
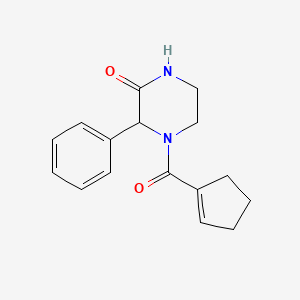

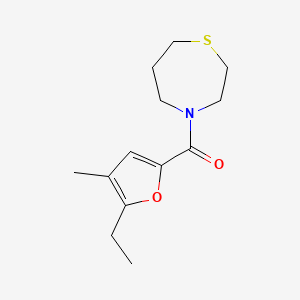
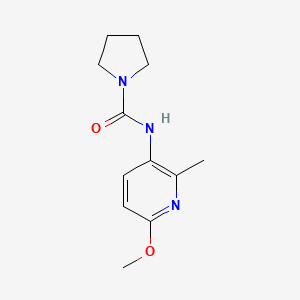
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)
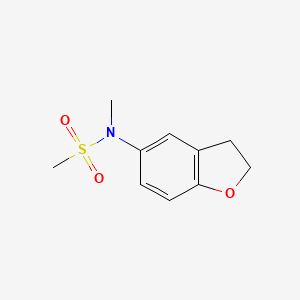

![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
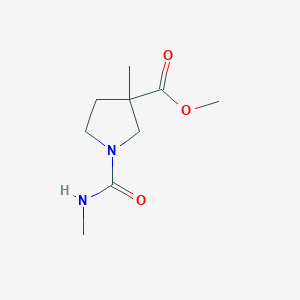
![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)